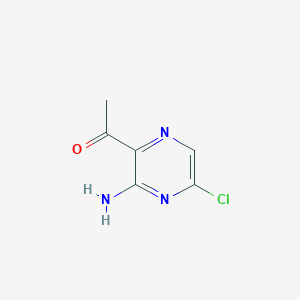
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound features an amino group at the 3-position and a chloro group at the 5-position of the pyrazine ring, with an ethan-1-one moiety attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 3-amino-5-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethan-1-ol in the presence of a base such as triethylamine. The reaction conditions typically require heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), often under acidic conditions.
Reduction: Typical reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) and hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.
Major Products Formed:
Oxidation: Formation of 1-(3-nitro-5-chloropyrazin-2-yl)ethan-1-one.
Reduction: Formation of this compound (starting material) or 1-(3-diaminopyrazin-2-yl)ethan-1-one.
Substitution: Formation of 1-(3-azido-5-chloropyrazin-2-yl)ethan-1-one.
Scientific Research Applications
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one has various scientific research applications across multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can be compared with other similar pyrazine derivatives, such as:
1-(3-Amino-5-methylpyrazin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a chloro group.
1-(3-Amino-5-fluoropyrazin-2-yl)ethan-1-one: Similar structure but with a fluoro group instead of a chloro group.
1-(3-Amino-5-iodopyrazin-2-yl)ethan-1-one: Similar structure but with an iodo group instead of a chloro group.
These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity. This compound is unique due to the presence of the chloro group, which can impart different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(3-amino-5-chloropyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3,(H2,8,10) |
InChI Key |
PNQBSHNZNQNJPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(N=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
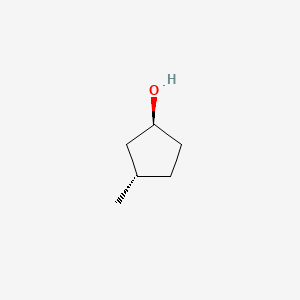
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
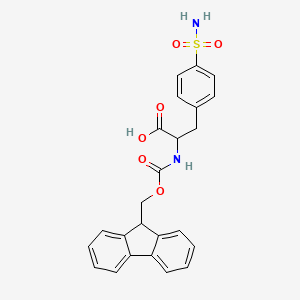

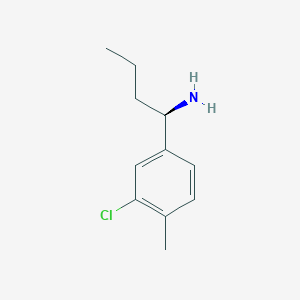

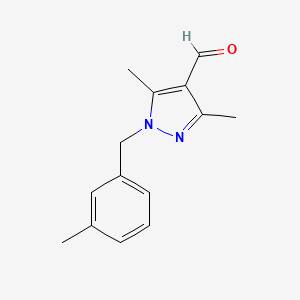
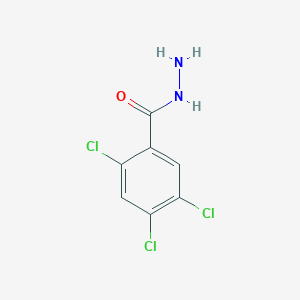
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
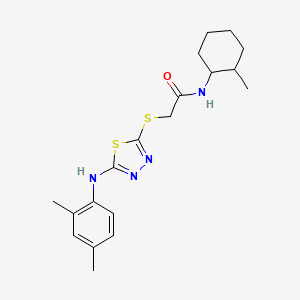
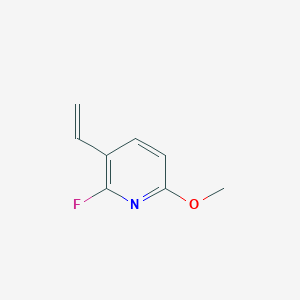
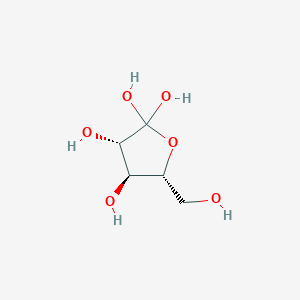
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)
